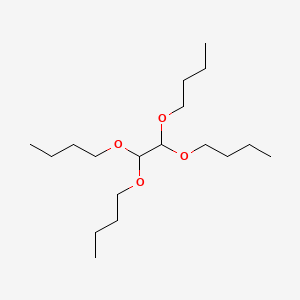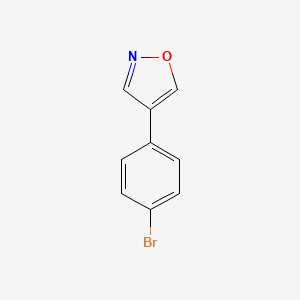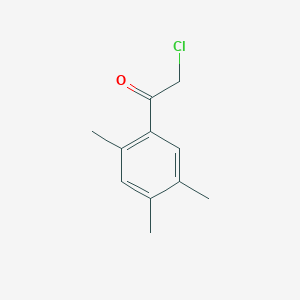
1,2,4,5-tetrafluoro-3,6-bis(2,3,5,6-tetrafluorophenyl)benzene
Overview
Description
1,2,4,5-Tetrafluoro-3,6-bis(2,3,5,6-tetrafluorophenyl)benzene is a highly fluorinated aromatic compound with the molecular formula C18H2F12. This compound is characterized by its unique structure, which includes multiple fluorine atoms attached to a benzene ring. The presence of these fluorine atoms imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications .
Preparation Methods
The synthesis of 1,2,4,5-tetrafluoro-3,6-bis(2,3,5,6-tetrafluorophenyl)benzene typically involves multi-step organic reactions. One common method includes the reaction of 1,2,4,5-tetrafluorobenzene with 2,3,5,6-tetrafluorophenyl derivatives under specific conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .
Chemical Reactions Analysis
1,2,4,5-Tetrafluoro-3,6-bis(2,3,5,6-tetrafluorophenyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions. Common reagents for these reactions include nucleophiles such as amines or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability imparted by the fluorine atoms.
Coupling Reactions: The compound can participate in coupling reactions to form larger aromatic systems. .
Scientific Research Applications
1,2,4,5-Tetrafluoro-3,6-bis(2,3,5,6-tetrafluorophenyl)benzene has several applications in scientific research:
Material Science: Due to its high fluorine content, the compound is used in the development of advanced materials with unique properties such as high thermal stability and chemical resistance.
Organic Electronics: The compound is investigated for use in organic electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Pharmaceutical Research: The compound’s unique structure makes it a candidate for drug development and medicinal chemistry, particularly in the design of fluorinated pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,2,4,5-tetrafluoro-3,6-bis(2,3,5,6-tetrafluorophenyl)benzene is primarily related to its interaction with other molecules through its fluorine atoms. The high electronegativity of fluorine atoms can influence the compound’s reactivity and interactions with biological targets. In medicinal chemistry, the compound may interact with enzymes or receptors, affecting their function and leading to potential therapeutic effects .
Comparison with Similar Compounds
1,2,4,5-Tetrafluoro-3,6-bis(2,3,5,6-tetrafluorophenyl)benzene can be compared with other fluorinated aromatic compounds such as:
1,2,4,5-Tetrafluorobenzene: A simpler fluorinated benzene derivative with fewer fluorine atoms.
2,3,5,6-Tetrafluorobenzaldehyde: Another fluorinated aromatic compound with different functional groups.
Tetrafluorophthalonitrile: A fluorinated compound used in the synthesis of phthalocyanine dyes and pigments
The uniqueness of this compound lies in its highly fluorinated structure, which imparts distinct chemical properties and makes it suitable for specialized applications in various fields.
Properties
IUPAC Name |
1,2,4,5-tetrafluoro-3,6-bis(2,3,5,6-tetrafluorophenyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H2F12/c19-3-1-4(20)12(24)7(11(3)23)9-15(27)17(29)10(18(30)16(9)28)8-13(25)5(21)2-6(22)14(8)26/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDHMBAHOLHLBRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)C2=C(C(=C(C(=C2F)F)C3=C(C(=CC(=C3F)F)F)F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H2F12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90571895 | |
| Record name | 1~2~,1~3~,1~5~,1~6~,2~2~,2~3~,2~5~,2~6~,3~2~,3~3~,3~5~,3~6~-Dodecafluoro-1~1~,2~1~:2~4~,3~1~-terphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90571895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63107-91-5 | |
| Record name | 1~2~,1~3~,1~5~,1~6~,2~2~,2~3~,2~5~,2~6~,3~2~,3~3~,3~5~,3~6~-Dodecafluoro-1~1~,2~1~:2~4~,3~1~-terphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90571895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[Benzyl(butyl)amino]-1-(4-chlorophenyl)ethanol](/img/structure/B3055043.png)



![7-Hydroxy-[1,3]dioxolo[4,5-f]isobenzofuran-5(7H)-one](/img/structure/B3055048.png)








